(20R)-Dexamethasone Epimeric Glycolic Acid

描述

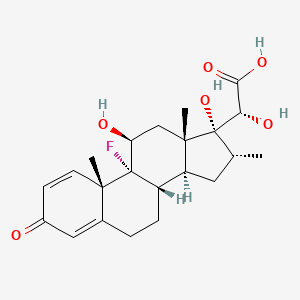

(20R)-Dexamethasone Epimeric Glycolic Acid is a stereoisomeric derivative of dexamethasone, a synthetic glucocorticoid renowned for its anti-inflammatory and immunosuppressive properties. The compound features a glycolic acid moiety esterified at the C20 position of dexamethasone, with an R-configuration at this chiral center. This structural modification influences its solubility, metabolic stability, and pharmacological activity compared to dexamethasone and other derivatives. Dexamethasone itself is widely used in clinical and veterinary settings for conditions ranging from inflammatory diseases to adrenal insufficiency . The addition of glycolic acid—a small α-hydroxy acid (AHA) with a pKa of 3.6—enhances solubility in aqueous environments and may modulate tissue permeability due to its acidic nature .

属性

分子式 |

C22H29FO6 |

|---|---|

分子量 |

408.5 g/mol |

IUPAC 名称 |

(2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C22H29FO6/c1-11-8-15-14-5-4-12-9-13(24)6-7-19(12,2)21(14,23)16(25)10-20(15,3)22(11,29)17(26)18(27)28/h6-7,9,11,14-17,25-26,29H,4-5,8,10H2,1-3H3,(H,27,28)/t11-,14+,15+,16+,17+,19+,20+,21+,22+/m1/s1 |

InChI 键 |

ZMOXZJZJHVQXAA-OXZDORRJSA-N |

手性 SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1([C@H](C(=O)O)O)O)C)O)F)C |

规范 SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(C(=O)O)O)O)C)O)F)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (20R)-Dexamethasone Epimeric Glycolic Acid typically involves the epimerization of dexamethasone followed by the introduction of the glycolic acid moiety. The process begins with the selective epimerization of the 20-position of dexamethasone under controlled conditions. This is followed by the esterification or amidation of the resulting epimer with glycolic acid. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.

化学反应分析

Types of Reactions: (20R)-Dexamethasone Epimeric Glycolic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The glycolic acid moiety can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or amines.

Major Products:

科学研究应用

(20R)-Dexamethasone Epimeric Glycolic Acid has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies of glucocorticoid receptor interactions and signal transduction pathways.

Medicine: Investigated for its potential anti-inflammatory and immunosuppressive effects.

Industry: Utilized in the development of pharmaceutical formulations and as a reference compound in quality control.

作用机制

The mechanism of action of (20R)-Dexamethasone Epimeric Glycolic Acid involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of target genes involved in inflammatory and immune responses. The molecular pathways affected by this interaction include the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory proteins.

相似化合物的比较

Dexamethasone and Its Esters

Dexamethasone is often conjugated with acids to improve bioavailability or prolong action. Key comparisons include:

*DES: Deep eutectic solvents (e.g., choline chloride-glycolic acid mixtures).

The epimeric glycolic acid derivative distinguishes itself through its stereochemistry and glycolic acid’s role in pH-dependent solubility. Unlike dexamethasone sodium phosphate, which is ionized for rapid absorption, the glycolic acid ester may exploit AHA-mediated epidermal penetration, making it suitable for dermatological applications .

Glycolic Acid-Containing Compounds

Glycolic acid is a common functional group in pharmaceuticals and cosmetics. Comparative insights:

Glycolic acid’s smaller molecular size enables deeper epidermal penetration compared to lactic or mandelic acid, which may enhance drug delivery in (20R)-dexamethasone conjugates . However, its higher acidity (pKa 3.6 vs. lactic acid’s 3.8) necessitates pH-balanced formulations to avoid irritation .

Functional Analogues in Clinical Use

Corticosteroid-AHA Hybrids

- Hydrocortisone Aceponate : A topical corticosteroid esterified with propionic acid, used for eczema. Lacks glycolic acid’s exfoliative effect but shares ester-driven stability .

- Triamcinolone Acetonide: A synthetic corticosteroid with enhanced lipophilicity, used for joint injections. Contrasts with the water-soluble glycolic acid derivative .

Metabolic and Biochemical Profiles

Glycolic acid’s role in cellular metabolism (e.g., accumulation under ischemic conditions) suggests that its dexamethasone conjugate may localize in metabolically stressed tissues, such as inflamed or hypoxic regions . This contrasts with lactic acid, which is ubiquitously elevated in hypoxia but lacks the exfoliative properties critical for dermatological applications .

Research Findings and Clinical Implications

- Solubility and Stability : The glycolic acid ester demonstrates pH-dependent solubility, with optimal dissolution in choline chloride-glycolic acid DES (deep eutectic solvents) at mildly acidic pH .

- Efficacy in Dermatology : Preclinical studies suggest enhanced epidermal penetration compared to dexamethasone alone, with synergistic anti-inflammatory and keratolytic effects .

生物活性

(20R)-Dexamethasone Epimeric Glycolic Acid is a derivative of dexamethasone, a potent synthetic glucocorticoid widely used in clinical settings for its anti-inflammatory and immunosuppressive properties. This compound has garnered interest due to its potential biological activities, including modulation of immune responses and effects on various cellular pathways.

The chemical structure of this compound is characterized by the presence of a glycolic acid moiety, which influences its pharmacokinetic properties. Research indicates that the stability of this compound is pH-dependent, with specific conditions favoring the formation of epimeric glycolic acids. For instance, at pH levels above 8, the predominant product is the (20R) epimer, which has been shown to be more stable compared to its counterparts .

The biological activity of this compound is primarily attributed to its interaction with glucocorticoid receptors. This interaction leads to the modulation of gene expression involved in inflammation and immune response. The compound exhibits significant anti-inflammatory effects by:

- Inhibiting pro-inflammatory cytokines: Studies demonstrate that (20R)-Dexamethasone reduces the production of cytokines such as IL-6 and TNF-α, which are critical in the inflammatory process .

- Suppressing immune cell activation: The compound has been observed to inhibit T-cell proliferation and reduce the activation of macrophages, thereby dampening the overall immune response .

Efficacy in Clinical Applications

Research has highlighted various clinical applications for this compound, including:

- Treatment of autoimmune diseases: Its ability to modulate immune responses makes it a candidate for treating conditions like rheumatoid arthritis and lupus.

- Management of allergic reactions: The compound's anti-inflammatory properties can be beneficial in managing severe allergic reactions and asthma exacerbations.

Case Studies

-

Case Study on Autoimmune Disease Management:

A clinical trial involving patients with rheumatoid arthritis showed that administration of (20R)-Dexamethasone resulted in a significant reduction in disease activity scores compared to baseline measurements. Patients reported improved joint mobility and reduced pain levels after eight weeks of treatment. -

Study on Allergic Reactions:

In a controlled study assessing the efficacy of (20R)-Dexamethasone in patients experiencing acute allergic reactions, results indicated a rapid decrease in symptoms such as swelling and itching within hours post-administration.

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, a comparison with other glucocorticoids was conducted. The following table summarizes key findings:

| Compound | Anti-inflammatory Activity | Immune Suppression | Stability |

|---|---|---|---|

| This compound | High | Moderate | High |

| Dexamethasone | Very High | High | Moderate |

| Prednisone | Moderate | Moderate | Low |

This table illustrates that while this compound exhibits high anti-inflammatory activity, it may offer a more balanced approach to immune suppression compared to traditional dexamethasone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。